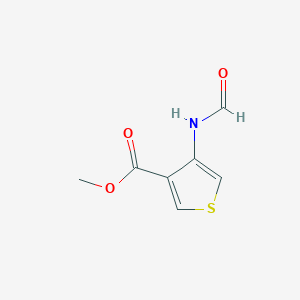![molecular formula C12H16N2O2S B1621922 3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 41504-26-1](/img/structure/B1621922.png)
3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound with a molecular formula of C12H16N2O2S. This compound belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the reaction of 1-methylpyrrolidin-2-one with ethyl acetoacetate in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Pyrrolidinone derivatives: : These compounds share the pyrrolidinone ring but may have different substituents.
Oxazolidinone derivatives: : These compounds have the oxazolidinone ring structure but differ in their functional groups.
Properties
CAS No. |
41504-26-1 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14-11(15)10(16-12(14)17)7-6-9-5-4-8-13(9)2/h6-7H,3-5,8H2,1-2H3/b9-6-,10-7+ |
InChI Key |
YADMFLGOGVPZGG-PCCLLEMOSA-N |
SMILES |
CCN1C(=O)C(=CC=C2CCCN2C)OC1=S |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C/2\CCCN2C)/OC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC=C2CCCN2C)OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621854.png)
![2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene](/img/structure/B1621855.png)
![[(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate](/img/structure/B1621856.png)
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea](/img/structure/B1621860.png)

![2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1621862.png)
